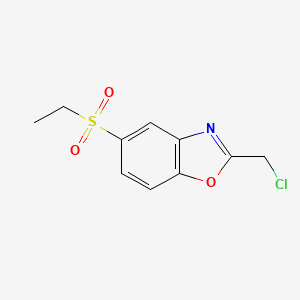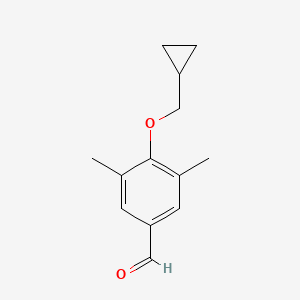
4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde
Descripción general
Descripción
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction, as well as the mechanism of the reaction .Physical And Chemical Properties Analysis
The physical properties of a compound include its melting point, boiling point, solubility, and density. Its chemical properties include its reactivity with other substances .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Aromatic aldehydes, including vanillin (4-hydroxy-3-methoxybenzaldehyde), are significant in pharmaceutical, perfumery, and food flavoring industries due to their versatile applications in synthesis and biological activity. The detailed synthesis methods and proposed practical approaches indicate their critical role in industrial applications (Tan Ju & Liao Xin, 2003).
Antioxidant Properties
Isoxazolone derivatives, synthesized from aromatic aldehydes, have shown significant biological and medicinal properties, including antioxidant effects. These compounds serve as excellent intermediates for the synthesis of numerous heterocycles, highlighting the potential of aromatic aldehydes in developing new therapeutic agents (Rima Laroum et al., 2019).
Catalytic Oxidation
The catalytic oxidation of lignins into aromatic aldehydes like vanillin and syringaldehyde demonstrates the utility of such compounds in transforming biomass into valuable chemicals. This process underscores the potential of aromatic aldehydes in sustainable chemistry and material science applications (V. Tarabanko & N. Tarabanko, 2017).
Biomass Conversion to Furan Derivatives
The conversion of plant biomass to furan derivatives, including 5-hydroxymethylfurfural (HMF), showcases the potential of utilizing renewable resources for producing a wide range of chemicals and materials. This area of research highlights the broader applications of compounds derived from or related to aromatic aldehydes in the context of green chemistry (V. M. Chernyshev et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(cyclopropylmethoxy)-3,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9-5-12(7-14)6-10(2)13(9)15-8-11-3-4-11/h5-7,11H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXULMKBTRGMRCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2CC2)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B1438821.png)
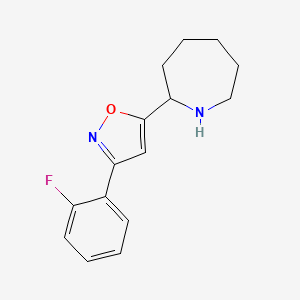
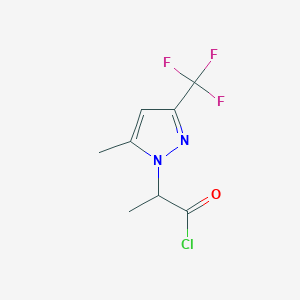
![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1438824.png)
![3-[2-(2-thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1438825.png)
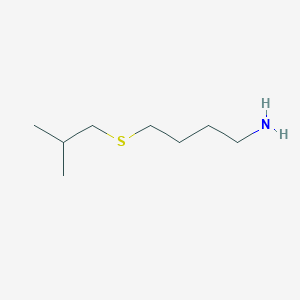
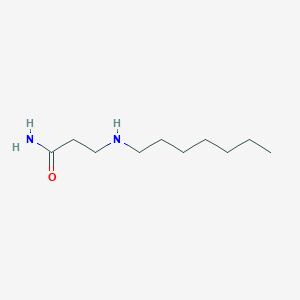
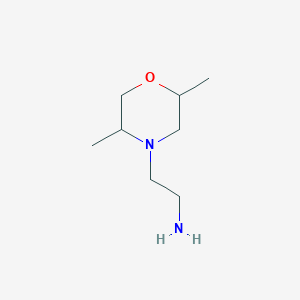
![Methyl 2-[(oxan-4-yl)amino]acetate](/img/structure/B1438832.png)
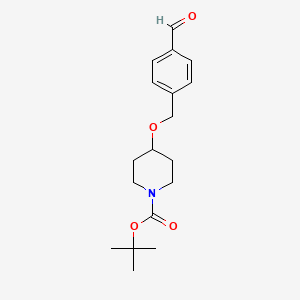
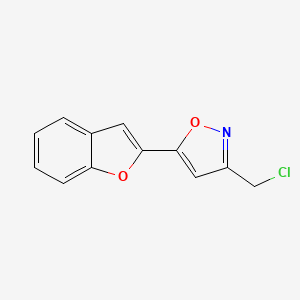
![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid](/img/structure/B1438838.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1438840.png)
